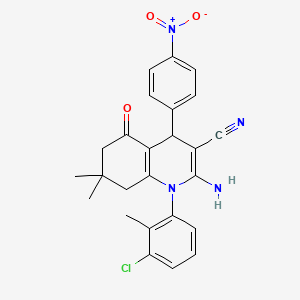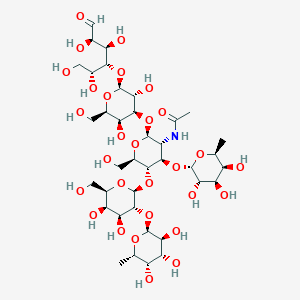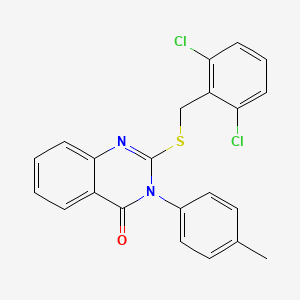
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl diazenyl group, and a naphthamide moiety, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Die Synthese von 1-Hydroxy-4-((2-Methoxyphenyl)diazenyl)-N-Phenyl-2-Naphthamid umfasst typischerweise mehrere Schritte, darunter die Bildung der Diazenylgruppe und die Kupplung der Naphthamid-Einheit. Häufige Synthesewege umfassen:
Diazotierungsreaktion: Diese beinhaltet die Reaktion von Anilin-Derivaten mit salpetriger Säure unter Bildung von Diazoniumsalzen.
Kupplungsreaktion: Das Diazoniumsalz wird dann unter kontrollierten Bedingungen mit einem Naphthamid-Derivat gekoppelt, um die gewünschte Verbindung zu bilden.
Reinigung: Das Endprodukt wird durch Verfahren wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.
Industrielle Produktionsverfahren können ähnliche Schritte umfassen, werden aber für die großtechnische Synthese optimiert, einschließlich der Verwendung von automatisierten Reaktoren und Durchflussreaktorsystemen, um die Effizienz und Ausbeute zu verbessern.
Analyse Chemischer Reaktionen
1-Hydroxy-4-((2-Methoxyphenyl)diazenyl)-N-Phenyl-2-Naphthamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um die entsprechenden Chinone zu bilden.
Reduktion: Die Diazenylgruppe kann reduziert werden, um Amine zu bilden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen wie Nitrierung oder Sulfonierung eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Elektrophile wie Salpetersäure. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-((2-Methoxyphenyl)diazenyl)-N-Phenyl-2-Naphthamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften zur Herstellung von Farbstoffen, Pigmenten und anderen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-Hydroxy-4-((2-Methoxyphenyl)diazenyl)-N-Phenyl-2-Naphthamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxy- und Diazenylgruppen spielen eine entscheidende Rolle bei ihrer Bindungsaffinität und Spezifität. Die Verbindung kann ihre Wirkungen durch Wege ausüben, die oxidativen Stress, Signaltransduktion und Genexpressionsmodulation beinhalten.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-((2-methoxyphenyl)diazenyl)-N-phenyl-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and diazenyl groups play crucial roles in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, signal transduction, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-((2-Methoxyphenyl)diazenyl)-N-Phenyl-2-Naphthamid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Hydroxy-2-Naphthamid: Fehlt die Diazenyl- und Methoxyphenylgruppe, was zu unterschiedlichen chemischen Eigenschaften und Anwendungen führt.
4-((2-Methoxyphenyl)diazenyl)-N-Phenyl-2-Naphthamid:
N-Phenyl-2-Naphthamid: Fehlen sowohl die Hydroxy- als auch die Diazenylgruppe, was sie weniger vielseitig in chemischen Reaktionen macht.
Eigenschaften
CAS-Nummer |
478250-35-0 |
|---|---|
Molekularformel |
C24H19N3O3 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
1-hydroxy-4-[(2-methoxyphenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H19N3O3/c1-30-22-14-8-7-13-20(22)26-27-21-15-19(23(28)18-12-6-5-11-17(18)21)24(29)25-16-9-3-2-4-10-16/h2-15,28H,1H3,(H,25,29) |
InChI-Schlüssel |
XBGGLFONRAKGCV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12046994.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)


![2-[(2-Fluoro-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B12047008.png)



![11-{(5Z)-5-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047025.png)
![9-fluoro-3-hydroxy-5-methyl-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047028.png)

